8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its framework. This compound is part of a broader class of spirocyclic compounds that are known for their rigidity and three-dimensional structural properties, making them valuable in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic structure in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane may involve more scalable and cost-effective methods, such as the use of olefin metathesis reactions with Grubbs catalysts. These methods are optimized for large-scale production and involve fewer steps compared to traditional synthetic routes .
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of catalysts like Raney nickel are used.
Substitution: Nucleophiles such as amines or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: It serves as a scaffold for the development of new drugs, particularly those targeting specific proteins or enzymes.
Wirkmechanismus
The mechanism of action of 8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, inhibiting its function and thereby exerting its antibacterial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different biological activities.
8-Oxa-2-azaspiro[4.5]decane: Known for its applications in medicinal chemistry and drug development.
Uniqueness
8-Oxa-1-azadispiro[3.1.4{6}.1{4}]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a scaffold for drug development and its potential antibacterial activity make it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H15NO |
---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
8-oxa-3-azadispiro[3.1.46.14]undecane |
InChI |
InChI=1S/C9H15NO/c1-3-10-9(1)5-8(6-9)2-4-11-7-8/h10H,1-7H2 |
InChI-Schlüssel |
UHKOHYCHQZJINE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CC3(C2)CCOC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.